molecular formula C15H22N2O2 B4623702 N'-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE

N'-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE

Cat. No.: B4623702
M. Wt: 262.35 g/mol
InChI Key: NDXWJYXAOWKWKV-UHFFFAOYSA-N
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Description

N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound features a phenyl ring substituted with methyl groups at the 2 and 4 positions, and an ethanediamide moiety attached to a 3-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylphenylamine and 3-methylbutylamine.

    Formation of Intermediate: The 2,4-dimethylphenylamine is reacted with an appropriate acylating agent, such as acetic anhydride, to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 3-methylbutylamine under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.

    Substitution Reagents: Halogens (e.g., Br2) or nucleophiles (e.g., NaOH) for substitution reactions.

Major Products

    Oxidation Products: Corresponding carboxylic acids or ketones.

    Reduction Products: Primary or secondary amines.

    Substitution Products: Halogenated or hydroxylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE: Unique due to its specific substitution pattern and functional groups.

    Other Amides: Compounds with similar amide linkages but different substituents on the phenyl ring or alkyl chain.

Uniqueness

N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other amides.

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-(3-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10(2)7-8-16-14(18)15(19)17-13-6-5-11(3)9-12(13)4/h5-6,9-10H,7-8H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXWJYXAOWKWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE
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N'-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE
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N'-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE

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